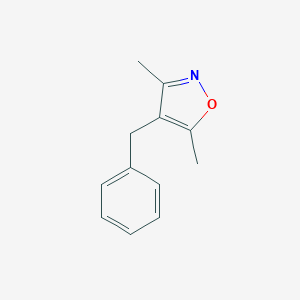

4-Benzyl-3,5-dimethylisoxazole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

10557-84-3 |

|---|---|

Fórmula molecular |

C12H13NO |

Peso molecular |

187.24 g/mol |

Nombre IUPAC |

4-benzyl-3,5-dimethyl-1,2-oxazole |

InChI |

InChI=1S/C12H13NO/c1-9-12(10(2)14-13-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |

Clave InChI |

JPBOUNOVBOOVFY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)C)CC2=CC=CC=C2 |

SMILES canónico |

CC1=C(C(=NO1)C)CC2=CC=CC=C2 |

Sinónimos |

4-Benzyl-3,5-dimethylisoxazole |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 4 Benzyl 3,5 Dimethylisoxazole and Its Derivatives

Strategic Approaches to Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is a fundamental step in the synthesis of 4-benzyl-3,5-dimethylisoxazole and its derivatives. Various strategies have been developed, primarily revolving around cycloaddition and condensation reactions.

Cycloaddition Reactions in 3,5-Dimethylisoxazole (B1293586) Synthesis

1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of isoxazoles. nanobioletters.comresearchgate.netrsc.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. nanobioletters.com For the synthesis of 3,5-disubstituted isoxazoles, terminal alkynes are common dipolarophiles. rsc.org The nitrile oxides can be generated in situ from various precursors, such as aldoximes, by oxidation with reagents like N-chlorosuccinimide (NCS). researchgate.netrsc.org

Mechanochemical methods, such as ball-milling, have emerged as a solvent-free and efficient alternative for promoting the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides, leading to 3,5-isoxazoles. rsc.org This approach offers advantages in terms of reduced reaction times and increased atom economy. rsc.org

Another cycloaddition strategy involves the reaction of enolisable ketones with a copper(II) salt and a catalytic tertiary amine, which can be considered synthetic equivalents of alkynes, to produce highly functionalised isoxazoles. rsc.org

Condensation and Cyclomerization Pathways for Isoxazole Formation

Condensation reactions provide a classical yet effective route to the isoxazole core. nanobioletters.com A primary method involves the reaction of β-dicarbonyl compounds, or their synthetic equivalents, with hydroxylamine (B1172632). nanobioletters.combeilstein-journals.orgcore.ac.uk For instance, 3,5-dimethylisoxazole can be synthesized by refluxing 2,4-pentanedione with hydroxylamine hydrochloride. beilstein-journals.org

Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the one-pot synthesis of isoxazole derivatives. nih.govscielo.br A notable example is the three-component condensation of an aldehyde, methyl acetoacetate, and hydroxylamine hydrochloride, which can be facilitated by eco-friendly catalysts like fruit juices. nih.gov This approach aligns with the principles of green chemistry by offering procedural simplicity and atom economy. nih.govscielo.br

The reaction of primary nitro compounds with aldehydes or activated ketones also serves as a pathway to isoxazole derivatives. rsc.orgresearchgate.net These reactions can proceed through various intermediates, and the final product often depends on the specific reaction conditions and substituents. rsc.org

Functionalization and Derivatization Strategies for this compound Analogues

Once the 3,5-dimethylisoxazole core is established, further functionalization and derivatization are key to creating diverse analogues with varied properties. These strategies often involve well-established organic reactions tailored to the isoxazole scaffold.

Passerini Multicomponent Reactions Incorporating the Isoxazole Moiety

The Passerini reaction is a three-component reaction involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is highly valued in combinatorial and medicinal chemistry for its ability to generate molecular diversity. wikipedia.org While direct examples of Passerini reactions incorporating a pre-formed this compound are not extensively detailed in the provided results, the principles of the reaction are applicable. For instance, an isoxazole-containing aldehyde or carboxylic acid could be used as a component in a Passerini reaction to generate complex molecules. researchgate.net The reaction is typically efficient in aprotic solvents and can be catalyzed under certain conditions. wikipedia.orgorganic-chemistry.org

Michael Addition Strategies for Building Complex Isoxazole Systems

Michael addition is a versatile method for carbon-carbon bond formation and has been applied to isoxazole systems to build more complex structures. researchgate.netscilit.comresearchgate.net For example, the methyl group at the 5-position of 3,5-dialkyl-4-nitroisoxazoles can be deprotonated to form a carbanion, which can then participate in Michael additions. researchgate.net This reactivity allows for the extension of the isoxazole core.

Furthermore, α,β-unsaturated isoxazoles can act as Michael acceptors. researchgate.net Asymmetric Michael additions of glycine (B1666218) imines to these substrates have been achieved using chiral organocatalysts, leading to the synthesis of Michael adducts with high yields and stereoselectivities. researchgate.net Another strategy involves the reaction of 3-nitro-2H-chromenes with α-chloro aldehydes, where a Michael addition is a key step in a cascade reaction that constructs a chromeno[3,4-c]isoxazole framework. scilit.com The cyanide Michael addition to 4-methyleneisoxazol-5-ones is another example that leads to the formation of functionalized pyrrole (B145914) derivatives after further transformations. acs.org

Linking 3,5-Dimethylisoxazole with Diverse Heterocyclic Scaffolds

The 3,5-dimethylisoxazole moiety has been successfully linked to a variety of other heterocyclic systems to create hybrid molecules with potentially enhanced biological activities.

Triazoles: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for linking isoxazoles to triazoles. mdpi.com For instance, 4-(2-azidoethyl)-3,5-dimethylisoxazole (B3039281) can react with alkynes to form stable triazole linkages. This strategy has been used to synthesize tyrosol derivatives bearing both 3,5-disubstituted isoxazole and 1,4-disubstituted triazole rings. mdpi.com

Imidazo[1,2-a]pyridines: Hybrid molecules containing both imidazo[1,2-a]pyridine (B132010) and isoxazole scaffolds have been synthesized. researchgate.netnih.govbeilstein-journals.org One approach involves a tandem Groebke–Blackburn–Bienaymé and Ugi reaction sequence, where an imidazo[1,2-a]pyridine-containing acid is used as a component in the Ugi multicomponent reaction. beilstein-journals.org Another strategy involves the synthesis of 1,2,3-triazole linked 1,2-isoxazole-imidazo[4,5-b]pyridine derivatives. researchgate.net

Phthalazinones: A number of this compound derivatives have been linked to a phthalazinone moiety. frontiersin.orggoogle.comgoogle.com For example, a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were designed and synthesized as potent BRD4 inhibitors. frontiersin.org The synthesis of these hybrids can involve coupling reactions, such as the Suzuki-Miyaura coupling, to connect the two heterocyclic systems. frontiersin.org The phthalazinone ring itself can be part of a larger fused aromatic system and can be substituted at various positions. google.comgoogle.com

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Isoxazoles

The arrangement of substituents on the isoxazole ring profoundly influences the molecule's properties. Consequently, developing synthetic methods that afford high levels of regioselectivity (the control of the orientation of addition) and stereoselectivity (the control of the three-dimensional arrangement of atoms) is a critical objective for organic chemists.

Intramolecular Nitrile Oxide Cycloaddition Approaches

The intramolecular nitrile oxide cycloaddition (INOC) reaction is a powerful and efficient method for constructing isoxazole and isoxazoline (B3343090) rings, particularly those fused to other carbo- or heterocyclic systems. mdpi.com This reaction involves a [3+2] cycloaddition where a nitrile oxide, typically generated in situ, reacts with a tethered alkene or alkyne dipolarophile. mdpi.commdpi.com The intramolecular nature of this process often provides excellent control over regioselectivity and can be used to create complex polycyclic architectures. mdpi.com

Nitrile oxides can be generated from various precursors, with the most common methods being the dehydrohalogenation of hydroximoyl chlorides, the dehydration of nitroalkanes, and the oxidation of aldoximes. nih.govresearchgate.net The choice of precursor and reaction conditions can be tailored to suit the specific substrate and desired outcome. For instance, the dehydration of nitroalkanes is a popular method for constructing carbocycle-fused isoxazoles. nih.gov

The INOC strategy has been successfully applied to the synthesis of various fused isoxazoles. mdpi.com Research has demonstrated the use of an N-propargylbenzimidazole oxime to generate a nitrile oxide in situ, which then undergoes intramolecular cycloaddition to form a novel tetracyclic isoxazole-containing ring system with high yield. mdpi.com This highlights the utility of INOC in building complex scaffolds where the isoxazole ring is annulated to other cyclic structures. While not a direct synthesis of this compound, these methodologies are foundational for creating substituted isoxazole cores.

| Precursor Type | Method of Nitrile Oxide Generation | Key Features |

| Aldoximes | Oxidation (e.g., with bleach) | Forms nitrile oxide in situ for clean cycloaddition. mdpi.com |

| Nitroalkanes | Dehydration (e.g., using phenyl isocyanate and triethylamine) | Popular for constructing carbocycle-fused isoxazoles. nih.gov |

| Hydroximoyl Chlorides | Dehydrohalogenation | A common and established method for nitrile oxide formation. nih.gov |

This table summarizes common precursors and generation methods for nitrile oxides used in intramolecular cycloaddition reactions.

Regiochemical control in isoxazole synthesis is often dictated by the reaction conditions. Studies on the cyclocondensation of β-enamino diketones with hydroxylamine have shown that the regioselectivity can be controlled by varying the solvent, the presence of a base like pyridine, or the use of a Lewis acid. rsc.orgnih.gov These variations allow for the selective synthesis of different regioisomers, such as 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov

Chiral Synthesis and Stereochemical Control in this compound Precursors

While this compound itself is an achiral molecule, the synthesis of its derivatives or complex precursors often requires stereochemical control. The introduction of chiral centers can be crucial for modulating the interaction of these molecules with biological targets, such as enzymes or protein binding pockets. frontiersin.orgmit.edu

Chiral synthesis in the context of isoxazoles can be approached by using chiral starting materials, employing chiral catalysts for asymmetric reactions, or through the enzymatic resolution of racemic mixtures. acs.org A chemoenzymatic approach, for example, can be used to synthesize chiral isoxazole derivatives, combining the power of chemical synthesis with the high stereoselectivity of enzymes. acs.org

One strategy involves the asymmetric synthesis of isoxazoline skeletons, which can serve as versatile chiral building blocks. For instance, the synthesis of a functionalized 2-isoxazoline was achieved starting from simple materials like 2-methylfuran (B129897) and (S)-epichlorohydrin, establishing a chiral center that is carried through the synthetic sequence. acs.org Such chiral isoxazolines can be further elaborated into more complex structures.

In the context of precursors to this compound, stereochemical control is particularly relevant when the isoxazole moiety is used to direct the formation of a new chiral center. Research into the synthesis of the γ-amino acid pregabalin (B1679071) utilized a 3,5-dimethyl-4-nitroisoxazole (B73060) derivative. core.ac.uk In this synthesis, the isoxazole moiety was fundamental for the enantioselective formation of a chiral center through its interaction with doubly-quaternized cinchona phase-transfer catalysts. core.ac.uk This demonstrates how a pre-formed, achiral isoxazole unit can be instrumental in controlling the stereochemistry of a subsequent reaction on an attached side chain.

| Synthetic Approach | Description | Relevance to Isoxazole Synthesis |

| Chemoenzymatic Synthesis | Combines chemical reactions with highly stereoselective enzymatic transformations (e.g., resolution by lipases or oxidoreductases). acs.org | Enables the preparation of enantiomerically pure isoxazole derivatives and precursors. acs.org |

| Asymmetric Catalysis | Utilizes chiral catalysts (e.g., cinchona alkaloid derivatives) to induce stereoselectivity in a reaction. core.ac.uk | The isoxazole group can interact with the catalyst to control the formation of a chiral center on an appended group. core.ac.uk |

| Use of Chiral Pool | Starts the synthesis from readily available, enantiomerically pure natural products or their derivatives (e.g., (S)-epichlorohydrin). acs.org | Allows for the introduction of a defined stereocenter early in the synthetic route to a chiral isoxazole-containing target. acs.org |

This table outlines key strategies for achieving stereochemical control in the synthesis of chiral isoxazole derivatives and their precursors.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 3,5 Dimethylisoxazole

Exploration of N-O Bond Reactivity in the Isoxazole (B147169) Ring System

The N-O bond is the weakest link in the isoxazole ring, making it the primary site for reactions that lead to ring opening. core.ac.uk This reactivity can be harnessed through various methods, including catalytic hydrogenation and base-mediated processes, to transform the heterocyclic core into valuable acyclic structures.

Catalytic hydrogenation is a well-established method for the reductive cleavage of the N-O bond in isoxazoles. clockss.org This process typically yields β-amino enones, which are versatile intermediates in organic synthesis. clockss.orgorientjchem.org The reaction involves the addition of hydrogen across the N-O bond, leading to its scission and the formation of an enaminone. For 3,5-dimethylisoxazole (B1293586), this transformation provides access to 4-aminopent-3-en-2-one. The stability of the 3,5-disubstituted isoxazole ring often requires specific catalysts, such as molybdenum hexacarbonyl in moist acetonitrile, to achieve successful cleavage, especially when other reducible functional groups are present in the molecule. orientjchem.org This method has been employed as a strategic step in the synthesis of complex molecules like curcumin (B1669340) derivatives, where the isoxazole ring serves as a masked 1,3-dicarbonyl moiety. orientjchem.org

The stability of the isoxazole ring towards bases is generally high, particularly for 3,5-disubstituted derivatives like 3,5-dimethylisoxazole. clockss.org However, under certain conditions, bases can initiate reactions that lead to ring cleavage. While 3-unsubstituted isoxazoles readily undergo ring scission in the presence of a base via deprotonation at the C3 position, this pathway is blocked in 3,5-dimethylisoxazole. sci-hub.st

Instead, strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) can induce lateral metalation by abstracting a proton from one of the methyl groups. clockss.orgorientjchem.orgcdnsciencepub.com Studies involving H-D exchange and MINDO/2 calculations have shown that the C5-methyl group is significantly more acidic than the C3-methyl group. clockss.org Consequently, deprotonation occurs regioselectively at the C5-methyl position. clockss.orgorientjchem.org The resulting carbanion can then react with various electrophiles. clockss.org While this does not directly cleave the N-O bond, it is a key base-mediated reactivity pathway. Ring cleavage can occur under harsher conditions or with specific reagents that interact with the ring itself. For instance, treatment of 3,5-dimethylisothiazole, a related heterocycle, with n-butyllithium results in nucleophilic attack at the sulfur atom and subsequent ring cleavage. cdnsciencepub.com

Photochemical Transformations of 3,5-Dimethylisoxazole

The photochemistry of isoxazoles has been a subject of extensive research since the 1960s, revealing a complex network of isomerization and rearrangement reactions. rsc.orghokudai.ac.jp Irradiation with UV light initiates the cleavage of the weak N-O bond, leading to a cascade of transformations that produce a variety of isomeric products. rsc.orgnih.govacs.org

To understand the intricate details of these ultrafast photochemical events, nonadiabatic ab initio molecular dynamics simulations have been employed. hokudai.ac.jprsc.org These computational studies model the behavior of 3,5-dimethylisoxazole after it absorbs a photon and enters an electronically excited state (S₁). rsc.orgdntb.gov.ua The simulations show that upon photoexcitation, the N-O bond breaks within femtoseconds. rsc.orgrsc.org The molecule then relaxes back to the ground electronic state (S₀) through various pathways. rsc.orgdntb.gov.ua

Two distinct excited state lifetimes in the S₁ state have been estimated at approximately 10.77 fs and 119.81 fs. rsc.org The simulations, which consider multiple electronic states, utilize advanced computational methods like XMS-CASPT2 and SA4-CASSCF to accurately describe the potential energy surfaces and the nonadiabatic transitions (hops) between them. rsc.orgrsc.org These studies have been crucial in mapping the reaction pathways and identifying key transient structures. acs.orgresearchgate.netnih.gov

Experimental and theoretical studies have identified several key products arising from the photoirradiation of 3,5-dimethylisoxazole. acs.orgnih.gov The process is initiated by the homolysis of the N-O bond. acs.org

Azirine Formation : The primary and major photochemical pathway leads to the formation of 2-acetyl-3-methyl-2H-azirine. rsc.orgacs.orgrsc.org Nonadiabatic molecular dynamics simulations show that during this process, the five-membered ring largely maintains its planar structure as the N-O bond distance increases, before transitioning to the ground state to form the three-membered azirine ring. rsc.org Quantum yield calculations based on these simulations predict azirine as the major product with a yield of 56%. rsc.org

Ketenimine Formation : Another significant product is a ketenimine derivative (3-acetyl-N-methylketenimine). nih.govacs.orgrsc.org This pathway involves a 1,2-methyl shift occurring during a nonadiabatic transition, which has been verified by molecular dynamics simulations. rsc.org The formation of highly reactive ketenimines from isoxazoles has recently been developed into a synthetic methodology using continuous flow photochemistry. nih.gov

Oxazole (B20620) and Nitrile Ylide Formation : The photoisomerization can also yield 2,5-dimethyloxazole. researchgate.netacs.org This transformation is believed to proceed through a fleeting nitrile ylide intermediate. rsc.orgacs.orgacs.org Low-temperature matrix isolation experiments coupled with infrared spectroscopy have successfully captured and characterized this elusive carbonyl nitrile ylide for the first time. acs.orgnih.gov Subsequent irradiation of the nitrile ylide intermediate leads to its 1,5-electrocyclization to form the more stable 2,5-dimethyloxazole. rsc.orgacs.org

Figure 1: Proposed photoisomerization process of 3,5-dimethylisoxazole (1) leading to 2H-azirine (3), nitrile ylide (4), oxazole (5), and ketenimine (6). Adapted from Nunes et al. and Kimura et al. rsc.orghokudai.ac.jp

Reaction Kinetics and Energetics of 3,5-Dimethylisoxazole Transformations

The study of reaction kinetics and energetics provides quantitative insight into the feasibility and rates of the various transformation pathways of 3,5-dimethylisoxazole.

Theoretical calculations have been instrumental in mapping the potential energy surfaces for the photochemical rearrangements. acs.orgnih.gov Three primary reaction pathways from the first singlet excited state have been investigated: the internal cyclization-isomerization path (path A), the ring contraction-ring expansion path (path B), and the direct path (path C). acs.orgresearchgate.netnih.gov These studies suggest that the direct path (path C) is the most favorable, though path B, which proceeds through the nitrile ylide intermediate, is also energetically feasible. acs.orgnih.gov

Nonadiabatic ab initio molecular dynamics simulations have provided data on the timescales of these events. rsc.orgrsc.org As mentioned, two different excited state lifetimes were found in the S₁ state, estimated at 10.77 fs and 119.81 fs . rsc.org Another study estimated half-lives for the S₁ state at 24.89 fs and 101.66 fs . rsc.org These ultrafast lifetimes underscore the efficiency of the N-O bond cleavage upon photoexcitation.

The quantum yield, which measures the efficiency of a photochemical process, has been calculated for the formation of the different products. These calculations align well with experimental observations, confirming that the formation of the azirine derivative is the major outcome. rsc.org

Table 1: Calculated Quantum Yields of Photoproducts from 3,5-Dimethylisoxazole

This interactive table summarizes the quantum yields for the formation of various products from the photoisomerization of 3,5-dimethylisoxazole, as determined by nonadiabatic ab initio molecular dynamics simulations. rsc.org

| Product | Structure | Calculated Quantum Yield (%) |

| Azirine | 2-acetyl-3-methyl-2H-azirine | 56 |

| Nitrile Ylide | Acetyl nitrile ylide | - |

| Oxazole | 2,5-dimethyloxazole | - |

| Ketenimine | 3-acetyl-N-methylketenimine | - |

| Regenerated Isoxazole | 3,5-dimethylisoxazole | - |

Note: Specific quantum yields for all minor products from this specific simulation were not detailed in the source, but azirine was identified as the major product. rsc.org

Table 2: Key Kinetic Data for 3,5-Dimethylisoxazole Photoisomerization

This interactive table presents key kinetic parameters from computational studies on the photoexcitation of 3,5-dimethylisoxazole.

| Parameter | Value | Method | Source |

| S₁ State Lifetime 1 | 10.77 fs | XMS-CASPT2 | rsc.org |

| S₁ State Lifetime 2 | 119.81 fs | XMS-CASPT2 | rsc.org |

| S₁ State Half-Life 1 | 24.89 fs | XMS-CASPT2 | rsc.org |

| S₁ State Half-Life 2 | 101.66 fs | XMS-CASPT2 | rsc.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of 4-benzyl-3,5-dimethylisoxazole and its analogues has been significantly advanced by computational and theoretical studies, particularly in the realm of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling. These methodologies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity, thereby guiding the rational design of more potent and selective molecules.

The 3,5-dimethylisoxazole moiety has been identified as a highly effective mimic of acetylated lysine (B10760008) (KAc), enabling it to interact with bromodomains, which are key epigenetic reader proteins. nih.govnih.gov This interaction is crucial as bromodomains, particularly those of the BET (Bromodomain and Extra-Terminal domain) family like BRD4, are implicated in the regulation of gene transcription and are considered significant targets in cancer and inflammation research. nih.govacs.org Computational studies, including molecular docking, have revealed that the isoxazole ring of these compounds typically forms a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4) and a water-mediated hydrogen bond with a tyrosine residue (Tyr97 in BRD4) within the acetyl-lysine binding pocket. nih.govias.ac.infrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, untested compounds. While specific QSAR models exclusively for this compound are not extensively detailed in public literature, numerous studies on broader classes of isoxazole derivatives and bromodomain inhibitors provide a strong framework for understanding the key descriptors that govern their activity.

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. These methods generate 3D contour maps that visualize the regions around a molecule where specific properties are favorable or unfavorable for activity. For instance, a 3D-QSAR study on a series of BRD4 inhibitors highlighted that electrostatic and steric fields are critical for biological activity. researchgate.net

In a typical QSAR model for isoxazole-based inhibitors, the following molecular descriptors are often significant:

Steric Descriptors: These relate to the size and shape of the molecule. CoMFA and CoMSIA maps often indicate that bulky substituents are favored in certain regions, such as the area corresponding to the WPF (Tryptophan-Proline-Phenylalanine) shelf in BRD4, to enhance hydrophobic interactions. researchgate.net

Electronic/Electrostatic Descriptors: These describe the distribution of charge in a molecule. The electrostatic potential is crucial for the hydrogen bonding interactions in the acetyl-lysine binding pocket. Contour maps often show that electron-donating groups are favored near the isoxazole's oxygen to strengthen the hydrogen bond with Asn140. researchgate.netrsc.orgimist.ma

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule. Hydrophobic interactions are key for binding to the largely nonpolar WPF shelf of BRD4. frontiersin.orgresearchgate.net

Hydrogen Bond Donor/Acceptor Descriptors: CoMSIA models explicitly map regions where hydrogen bond donors or acceptors on the ligand would enhance binding affinity. researchgate.netrsc.orgimist.ma

The statistical robustness of QSAR models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

Table 1: Representative Statistical Results from 3D-QSAR Studies on Bromodomain Inhibitors

| Study Focus | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Key Findings | Reference |

|---|---|---|---|---|---|

| BRD4 Inhibitors (Quinolinone/Quinazolinone derivatives) | CoMSIA | 0.500 | 0.982 | Electrostatic and steric fields are crucial for activity. | researchgate.netnih.gov |

| BRD4 Inhibitors (Diverse Scaffolds) | Balanced QSAR | 0.76 (Q²LMO) | 0.76 | Activity is associated with the presence of saturated carbocyclic rings and specific arrangements of N, donor, and acceptor atoms. | nih.gov |

| Anti-Alzheimer Agents (Oxadiazole derivatives) | CoMFA | 0.692 | N/A | Contour maps provided structural information for designing novel compounds. | rsc.org |

| Anti-Alzheimer Agents (Oxadiazole derivatives) | CoMSIA | 0.696 | N/A | Investigated bonding interactions and stability in the active site of GSK-3β. | rsc.org |

This table presents data from studies on related inhibitor classes to illustrate the statistical validation of QSAR models.

These predictive models serve as powerful tools for virtual screening and for prioritizing the synthesis of novel analogues with potentially enhanced biological activity.

In silico optimization, or computer-aided drug design, leverages structural information from techniques like X-ray crystallography and insights from SAR and QSAR models to rationally design improved compounds. For 3,5-dimethylisoxazole derivatives, this process has been highly successful in enhancing their potency and selectivity as bromodomain inhibitors. acs.org

The optimization process is often iterative and structure-based. It typically begins with a lead compound, such as a fragment hit or a moderately potent inhibitor. For example, a structure-based drug design effort starting from an amino-isoxazole fragment led to the development of a novel and potent isoxazole azepine scaffold. nih.gov

Key strategies for the in silico optimization of these derivatives include:

Structure-Based Design and Molecular Docking: High-resolution crystal structures of lead compounds complexed with their target protein (e.g., BRD4) provide a detailed map of the binding site. acs.orgias.ac.in Molecular docking simulations are then used to predict how newly designed analogues will bind. This allows researchers to virtually test hypotheses about which structural modifications will improve binding affinity. For instance, docking studies on 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives revealed that the phthalazinone moiety was crucial for interacting with specific amino acids in both BRD4 and PARP1. frontiersin.org

Exploiting Key Interactions: Optimization efforts focus on enhancing the key interactions observed in co-crystal structures. This includes strengthening the hydrogen bonds with Asn140 and Tyr97 and maximizing hydrophobic contacts with the WPF shelf. nih.govfrontiersin.org For example, designing diarylmethanol derivatives with a phenyl group was shown to push the 3,5-dimethylisoxazole deeper into the binding pocket, enhancing its interactions.

Fragment-Based Drug Design (FBDD): This approach involves screening libraries of small chemical fragments to identify those that bind to the target. These low-affinity fragments then serve as starting points for building more potent molecules. In silico FBDD, using high-throughput docking, has successfully identified novel chemotypes for BRD4 inhibition. uzh.ch

Pharmacokinetic Profile Prediction: Computational models are also used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of designed compounds. This helps ensure that optimized compounds not only have high potency but also possess good drug-like properties, such as oral bioavailability and metabolic stability. In silico predictions for novel benzo[d]isoxazol derivatives indicated they possessed favorable drug-likeness and pharmacokinetic profiles. ias.ac.in

Table 2: Examples of In Silico-Guided Optimization of 3,5-Dimethylisoxazole Analogues

| Lead Compound/Scaffold | Target | Optimization Strategy | Key Findings | Resulting Compound/Series | Reference |

|---|---|---|---|---|---|

| Amino-isoxazole fragment | BET Bromodomains | Structure-based design, merging with an azepine scaffold. | The isoxazole azepine scaffold provided a concave shape affording increased potency. | Potent isoxazole azepine BET inhibitors with in vivo activity. | nih.govresearchgate.net |

| Benzo[d]isoxazol scaffold | BRD4 | Structure-based design, SAR exploration, molecular docking. | Identified optimal substitutions at the 2' or 3' position to improve binding and avoid metabolic instability. | Inhibitor 13f with high binding affinity (IC50 = 0.21 μM). | ias.ac.in |

| 3,5-dimethylisoxazole-based ligand (OXFBD02) | BRD4 | Structure-guided optimization, molecular dynamics simulations. | Improved metabolic stability and affinity by introducing a 3-pyridyl moiety. | OXFBD04 with improved affinity (IC50 = 166 nM) and metabolic stability. | science.gov |

| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one | BRD4 | Molecular docking to guide substituent modifications. | Identified DDT26 as the most potent inhibitor (IC50 = 0.237 μM) by optimizing interactions within the binding pocket. | DDT26. | frontiersin.org |

This table illustrates how computational strategies have been applied to optimize different isoxazole-based scaffolds.

Through these computational and theoretical approaches, the development of this compound analogues has progressed from initial hits to highly potent and selective inhibitors with promising therapeutic potential.

Applications in Scientific Research

Role as a BRD4 Inhibitor in Cancer Research

Bromodomain-containing protein 4 (BRD4) is a key regulator of gene transcription and has been identified as a promising therapeutic target in various cancers. frontiersin.org The 3,5-dimethylisoxazole (B1293586) moiety of compounds like this compound acts as a mimic of acetylated lysine (B10760008), allowing it to bind to the acetyl-lysine binding pocket of BRD4. acs.orgnih.gov This binding event displaces BRD4 from chromatin, leading to the downregulation of key oncogenes like c-MYC and inducing anti-proliferative effects in cancer cells. nih.gov

Research Findings and Structure-Activity Relationships

Research has shown that derivatives of this compound can exhibit potent inhibitory activity against BRD4. frontiersin.org Structure-activity relationship (SAR) studies have revealed that modifications to the benzyl (B1604629) group and the addition of other functional groups can significantly impact the potency and selectivity of these inhibitors. acs.orgfrontiersin.org For instance, the introduction of substituents on the phenyl ring of the benzyl group can modulate the binding affinity for the BRD4 bromodomain. acs.org These findings are crucial for the rational design of more effective and selective BRD4 inhibitors for cancer therapy.

Mechanistic Dissection of Biological Interactions and Target Engagement of 4 Benzyl 3,5 Dimethylisoxazole Derivatives

The 3,5-Dimethylisoxazole (B1293586) Moiety as an Acetyl-Lysine (KAc) Mimetic

The 3,5-dimethylisoxazole core has been identified as a crucial pharmacophore in the design of potent inhibitors targeting epigenetic reader domains, specifically bromodomains. nih.govnih.gov This heterocyclic moiety functions as an effective bioisostere of acetylated lysine (B10760008) (KAc), the endogenous ligand for bromodomains. acs.orgresearchgate.net Histone-lysine acetylation is a fundamental post-translational modification that regulates gene transcription, and bromodomains act as the "readers" of this epigenetic mark. nih.govacs.org By mimicking the acetylated lysine, 3,5-dimethylisoxazole-based compounds can competitively inhibit the interaction between bromodomains and acetylated histones, thereby modulating gene expression. nih.govacs.org This mimicry has been successfully exploited to develop inhibitors with significant anti-proliferative and anti-inflammatory properties. nih.gov

The efficacy of the 3,5-dimethylisoxazole moiety as a KAc mimetic has been demonstrated across various bromodomain-containing proteins. nih.gov It is particularly effective in targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, and BRD4. nih.govnih.gov Derivatives incorporating this scaffold have shown potent inhibitory activity against BRD4, a key regulator of oncogene transcription. nih.govnih.gov

Beyond the BET family, these compounds have also shown affinity for other bromodomains, such as the one found in CREB-binding protein (CBP) and its paralog p300. acs.orgresearchgate.net The development of selective inhibitors for different bromodomain families is a significant area of research, and the 3,5-dimethylisoxazole scaffold provides a versatile starting point for achieving selectivity between the BET family and others like CBP/P300. acs.orgresearchgate.net X-ray crystallography has confirmed that the 3,5-dimethylisoxazole group binds directly within the KAc-binding pocket of these diverse bromodomains, validating its role as a KAc bioisostere. acs.orgnih.gov

The specific orientation of the 3,5-dimethylisoxazole ring within the bromodomain binding pocket is stabilized by a network of crucial hydrogen bonds. A highly conserved asparagine residue is central to this interaction. In the first bromodomain of BRD4 (BRD4(1)), the nitrogen atom of the isoxazole (B147169) ring forms a direct hydrogen bond with the side chain of Asn140. nih.govnih.gov This interaction anchors the inhibitor within the KAc-binding site and is a hallmark of this class of compounds. nih.gov

In addition to this direct interaction, a conserved, structured water molecule often mediates further connections. A water-bridged hydrogen bond is frequently observed between the isoxazole moiety and the side chain of Tyr97 in BRD4(1). nih.govresearchgate.net These direct and water-mediated hydrogen bonds are critical for the high-affinity binding of 4-benzyl-3,5-dimethylisoxazole derivatives to the bromodomain. nih.gov While specific residue numbers vary between proteins, similar interactions with corresponding asparagine and tyrosine residues (such as Asn1168 and Tyr1125 in CBP) are expected to govern binding in other bromodomains.

While hydrogen bonding anchors the isoxazole core, the potency and selectivity of these inhibitors are significantly influenced by hydrophobic interactions. The 4-position of the 3,5-dimethylisoxazole ring is typically substituted with a benzyl (B1604629) or other aryl group, which extends into a hydrophobic region of the binding pocket known as the "WPF shelf". nih.govnih.gov This shelf is formed by three key amino acid residues: Trp81, Pro82, and Phe83 in BRD4. nih.gov The interaction of the benzyl group with the WPF shelf contributes substantially to the binding affinity of the molecule. nih.govnih.gov

Another important hydrophobic region is the "ZA channel," a groove defined by residues such as Pro82 and Leu92. acs.orgnih.gov Substituents on the benzyl ring can be designed to occupy this channel, further enhancing binding affinity and potentially introducing selectivity for different bromodomains. acs.org The interplay of the KAc-mimicking hydrogen bonds and these extensive hydrophobic contacts results in potent and specific bromodomain inhibition. nih.govnih.gov

Molecular Mechanisms of Anti-Proliferative Activity

The inhibition of the bromodomain-histone interaction by this compound derivatives disrupts the transcriptional programs that drive cell growth and survival, leading to potent anti-proliferative effects in various cancer models. nih.govnih.gov

Derivatives of 3,5-dimethylisoxazole have demonstrated significant anti-proliferative activity against a range of cancer cell lines. nih.govnih.gov In hematological malignancies, such as the acute myeloid leukemia cell line MV4-11, these compounds show strong anti-proliferative effects. nih.gov Their efficacy has also been confirmed in breast cancer, including the estrogen receptor-positive MCF-7 cell line and aggressive triple-negative breast cancer (TNBC) subtypes. nih.gov The mechanism underlying this activity is the potent inhibition of BRD4. nih.gov By displacing BRD4 from chromatin, these inhibitors prevent the transcription of key genes necessary for cancer cell proliferation and survival. nih.govnih.gov This leads to cell cycle arrest, induction of apoptosis, and a reduction in the colony-forming and migratory capabilities of cancer cells. nih.gov

| Compound | Cancer Cell Line | Cancer Type | Observed Effect | IC50 Value |

|---|---|---|---|---|

| DDT26 | MCF-7 | Breast Cancer (ER+) | Significant anti-proliferative activity, G1 cell cycle arrest | 0.237 ± 0.093 μM (BRD4) |

| DDT26 | TNBC Cell Lines | Triple-Negative Breast Cancer | Significant anti-proliferative activity | Not specified |

| Compound 22 | HCT116 | Colorectal Cancer | Significant inhibition of proliferation | 162 nM |

| Phenol/Acetate Derivatives | MV4-11 | Acute Myeloid Leukemia | Strong anti-proliferative effects | Not specified |

| Schiff's like compounds 4a, b, c | Leukemia Cell Lines | Leukemia | Good growth inhibition | Not specified |

The anti-cancer effects of BRD4 inhibition are directly linked to the downregulation of critical oncogenes. nih.govnih.gov One of the most prominent targets is the transcription factor c-MYC, a master regulator of cell proliferation, metabolism, and protein synthesis whose aberrant expression is a hallmark of many cancers. nih.govnih.gov BRD4 is essential for the transcriptional elongation of the c-MYC gene, and treatment with 3,5-dimethylisoxazole-based BRD4 inhibitors leads to a rapid and robust decrease in c-MYC protein levels. nih.govnih.govnih.gov

In addition to c-MYC, BRD4 regulates a network of other oncogenic transcription factors. nih.gov Inhibition of BRD4 has been shown to modulate the expression of p53 and the Forkhead box protein M1 (FOXM1), both of which are involved in cell cycle control and tumorigenesis. nih.gov Furthermore, BRD4 interacts with the RelA subunit of NF-κB, a key transcription factor in inflammatory and cancer pathways. ox.ac.ukresearchgate.net By blocking this interaction, 3,5-dimethylisoxazole derivatives can suppress NF-κB-driven gene expression, contributing to their anti-cancer and anti-inflammatory effects. ox.ac.uk

| Oncogene/Pathway | Effect of Inhibition | Cancer Context |

|---|---|---|

| c-MYC | Downregulation of protein levels | Colorectal Cancer, Breast Cancer, Multiple Myeloma nih.govnih.govnih.gov |

| p53 | Modulation of expression | Breast Cancer nih.gov |

| FOXM1 | Modulation of expression | Breast Cancer nih.gov |

| NF-κB | Inhibition of BRD4-RelA interaction | General Cancer/Inflammation ox.ac.ukresearchgate.net |

Influence on PD-L1 Upregulation and Immune Evasion Pathways

The tumor microenvironment presents a significant challenge to effective cancer therapy, partly due to immune evasion mechanisms. One key pathway involves the Programmed Death-Ligand 1 (PD-L1), a transmembrane protein that, upon binding to its receptor PD-1 on T-cells, suppresses the adaptive immune system's ability to attack cancer cells.

Research has identified the Bromodomain-containing protein 4 (BRD4) as a critical transcriptional coactivator implicated in the aberrant expression of several oncogenes. nih.gov Notably, BRD4 has been demonstrated to upregulate PD-L1, thereby facilitating the escape of breast cancer cells from immune surveillance. nih.gov Derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one have been developed as potent inhibitors of BRD4. nih.govresearchgate.netnih.govmdpi.com By targeting BRD4, these isoxazole derivatives can indirectly influence the PD-L1 pathway, suggesting a potential mechanism to counteract immune evasion in cancer cells. The inhibition of BRD4 by these compounds could lead to a downstream reduction in PD-L1 expression, thereby potentially restoring the immune system's ability to recognize and eliminate tumor cells.

Induction of DNA Damage Responses (e.g., γ-H2AX)

A central indicator of DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX, resulting in γ-H2AX. nih.govmdpi.com The formation of γ-H2AX foci at the sites of DNA damage is a critical early event in the DNA damage response (DDR), recruiting a cascade of proteins to initiate repair pathways. mdpi.com

Certain this compound derivatives have been shown to directly engage this pathway. Specifically, the compound DDT26, a derivative of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, has been found to modulate the expression of γ-H2AX and induce DNA damage in MCF-7 breast cancer cells. nih.govresearchgate.netmdpi.com This induction of DNA damage suggests that the cytotoxic effects of these compounds are, at least in part, mediated by their ability to compromise the genomic integrity of cancer cells, triggering cellular stress and repair mechanisms that can ultimately lead to cell death.

Cell Cycle Arrest Mechanisms (e.g., G1 Phase Arrest)

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. The G1 phase is a critical checkpoint where the cell commits to division. Arresting the cell cycle at this phase can prevent the replication of damaged DNA and halt tumor growth. cytion.commdpi.com

The isoxazole derivative DDT26 has been demonstrated to arrest the cell cycle at the G1 phase in MCF-7 cells. nih.govresearchgate.netmdpi.com This activity is a downstream consequence of its primary targeting effects, such as the inhibition of BRD4, which controls the transcription of key cell cycle regulators like c-MYC. nih.govresearchgate.net By halting the progression of the cell cycle, these derivatives prevent cancer cells from entering the S phase (DNA synthesis), effectively blocking their proliferative capacity. This mechanism provides a direct link between the molecular target of the compound and its anti-proliferative outcome.

Inhibition of Cell Migration and Colony Formation

The ability of cancer cells to migrate and form new colonies is fundamental to metastasis, the primary cause of cancer-related mortality. The inhibition of these processes is a key therapeutic goal. Colony formation assays are an established method to observe the anti-proliferative effects of compounds on cancer cells. researchgate.net

Studies have shown that this compound derivatives can effectively inhibit these processes. The derivative DDT26 was found to inhibit both cell migration and colony formation in MCF-7 breast cancer cells in a dose-dependent manner. nih.govresearchgate.netmdpi.com This demonstrates that beyond simply halting proliferation, these compounds can interfere with the physical processes required for cancer to spread and establish secondary tumors.

Pro-Apoptotic Activity in Neoplastic Cells (e.g., A375 cells)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many cancer therapies aim to selectively induce apoptosis in tumor cells. Studies have investigated the pro-apoptotic potential of various isoxazole derivatives in melanoma, an aggressive form of skin cancer.

In research involving the A375 human melanoma cell line, certain immunological isoxazole derivatives were tested for their anti-tumor activity. nih.gov The findings confirmed that the mechanism of this activity was the induction of apoptosis in the A375 cells. nih.gov One compound in the study, designated O3K, showed the highest pro-apoptotic effect. nih.gov This demonstrates that isoxazole-based compounds can trigger the intrinsic death pathways within melanoma cells, marking them as promising candidates for anti-melanoma therapies.

Enzyme Inhibition Mechanisms by Isoxazole Derivatives

Cyclooxygenase (COX-1/2) Inhibitory Pathways

Cyclooxygenase (COX) enzymes, which exist as two primary isoforms (COX-1 and COX-2), are key to the biosynthesis of prostanoids, molecules involved in processes like inflammation and pain. nih.govnih.gov While COX-1 is constitutively expressed and plays a role in maintaining the gastrointestinal mucosal integrity, COX-2 is typically induced during inflammation. nih.gov The selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. espublisher.com

The isoxazole ring is a core structural feature in a class of selective COX-2 inhibitors known as coxibs. espublisher.com Numerous studies have synthesized and evaluated isoxazole derivatives for their COX inhibitory activity. In one such study, a series of novel isoxazole derivatives were evaluated, with several compounds showing potent and selective inhibition of the COX-2 enzyme.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| C3 | 22.56 ± 0.05 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.55 ± 0.03 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.95 ± 0.02 | 0.55 ± 0.03 | 61.73 |

Data sourced from a 2023 study on new isoxazole derivatives. The Selectivity Index (SI) is calculated as COX-1 IC50 / COX-2 IC50. A higher SI indicates greater selectivity for COX-2 inhibition.

The mechanism of inhibition involves the isoxazole derivative binding to the active site of the COX enzyme, thereby preventing the binding of its natural substrate, arachidonic acid. nih.gov The selectivity for COX-2 is often attributed to specific structural features of the inhibitor that allow it to fit into the slightly larger and more accommodating active site of the COX-2 isoform. Molecular docking studies have helped to rationalize the interaction modes of these inhibitors within the active pockets of the COX-2 enzyme.

Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition

Derivatives of this compound have been identified as inhibitors of Poly(ADP-ribose) Polymerase 1 (PARP1), an enzyme crucial for DNA repair. In a study focused on developing inhibitors for Bromodomain-containing protein 4 (BRD4), a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives were synthesized and evaluated. nih.gov Within this series, it was discovered that the phthalazinone moiety of the compounds could mimic the substrate of PARP1. nih.gov

This structural mimicry led to a moderate inhibitory effect on PARP1. Specifically, the compound designated as DDT26 demonstrated a measurable inhibitory activity against PARP1, with a half-maximal inhibitory concentration (IC50) value of 4.289 ± 1.807 μM. nih.gov This finding highlights a dual-target potential for this class of isoxazole derivatives, engaging with both BRD4 and PARP1. nih.gov

Table 1: PARP1 Inhibition by this compound Derivative

| Compound | Target | IC50 (μM) |

|---|---|---|

| DDT26 | PARP1 | 4.289 ± 1.807 |

Data sourced from a study on BRD4 inhibitors with anti-breast cancer activity. nih.gov

Secretory Phospholipase A2 (sPLA2) Inhibitory Activities

Secretory phospholipase A2 (sPLA2) is a key enzyme in various inflammatory diseases, and its inhibition is a therapeutic strategy. nih.gov Research has demonstrated that isoxazole derivatives can effectively inhibit sPLA2. A series of novel indole-containing isoxazole derivatives (10a-10o) were synthesized and assessed for their sPLA2 inhibitory potential. nih.govbsb-muenchen.de

The entire series of compounds exhibited significant sPLA2 inhibition in both in vitro and in vivo models. nih.gov Among the tested compounds, derivative 10o was identified as the most potent inhibitor, with an activity level comparable to or greater than that of ursolic acid, which was used as a positive control. nih.govbsb-muenchen.de These findings suggest that the isoxazole scaffold, particularly when combined with an indole (B1671886) moiety, is a promising framework for the development of novel sPLA2 inhibitors for inflammatory disorders. nih.govbsb-muenchen.de

Immunomodulatory and Anti-Inflammatory Mechanisms of Isoxazole Analogues

Isoxazole derivatives have been shown to possess a wide range of immunomodulatory and anti-inflammatory properties, with activities that can be either immunostimulatory or immunosuppressive. nih.govmdpi.com These effects are highly dependent on the specific chemical structure of the derivative, including the nature and position of substituents on the isoxazole and associated rings. nih.gov

Differential Effects on Lymphocyte Proliferation and Cytokine Production

The influence of isoxazole analogues on lymphocyte proliferation and cytokine production is notably varied. Some derivatives act as stimulants, while others are potent inhibitors. nih.govnih.gov For example, 7-amino-3,5-dimethylisoxazole[5,4-e] nih.govnih.govmdpi.com-triazepin-4-one was found to stimulate concanavalin (B7782731) A (Con A)-induced proliferation of mouse splenocytes and cytokine production by a macrophage cell line. nih.govmdpi.com Similarly, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) stimulated the proliferation of lymphocytes from both spleens and mesenteric lymph nodes and increased the production of interleukin-1β (IL-1β) in peritoneal cell cultures stimulated with lipopolysaccharide (LPS). nih.govmdpi.com

Conversely, many isoxazole derivatives exhibit immunosuppressive effects. A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were shown to inhibit phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). nih.gov One compound in this series, MM3 , demonstrated a strong, dose-dependent suppression of tumor necrosis factor-alpha (TNF-α) production. nih.gov Another isoxazole[5,4-e]triazepine derivative, known as RM33 , effectively suppressed both humoral and cellular immune responses and markedly inhibited LPS-induced TNF-α levels in serum. nih.gov

Table 2: Differential Immunomodulatory Effects of Isoxazole Analogues

| Compound/Derivative Class | Model System | Effect on Lymphocyte Proliferation | Effect on Cytokine Production |

|---|---|---|---|

| 7-amino-3,5-dimethylisoxazole[5,4-e] nih.govnih.govmdpi.com-triazepin-4-one | Mouse Splenocytes / Macrophage Cell Line | Stimulatory (Con A-induced) | Stimulatory |

| 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide | Mouse Lymphocytes / Peritoneal Cells | Stimulatory | Increased IL-1β (LPS-induced) |

| N′-substituted 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides | Human PBMCs | Inhibitory (PHA-induced) | Suppressed TNF-α (Compound MM3) |

| Isoxazole[5,4-e]triazepine (RM33) | Mouse Model | Suppressive | Inhibited TNF-α (LPS-induced) |

This table summarizes findings from various studies on the immunomodulatory properties of isoxazole derivatives. nih.govmdpi.comnih.gov

Influence on Antigen-Specific Antibody Production

The effect of isoxazole analogues on the production of antigen-specific antibodies is also differential, with some compounds enhancing and others suppressing the humoral immune response. nih.gov In studies using sheep red blood cells (SRBC) as the antigen, certain derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide were found to enhance anti-SRBC antibody production in mice. nih.gov Another compound stimulated antibody production as measured by the number of antibody-forming cells. nih.gov

In stark contrast, other isoxazole derivatives demonstrate potent immunosuppressive activity. The isoxazole[5,4-e]triazepine derivative RM33 effectively suppressed the humoral response to SRBC. nih.gov Furthermore, low doses of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides led to a significant suppression of the in vivo humoral immune response to SRBC in mice. nih.gov Derivatives of isoxazolo[4,5-d]pyrimidine also showed inhibition of the humoral immune response to SRBC. nih.gov This demonstrates that subtle structural modifications can switch the activity of isoxazole derivatives from immunostimulatory to immunosuppressive.

Antimicrobial and Antifungal Action Mechanisms of Isoxazole Derivatives

The isoxazole ring is a key structural motif in a variety of compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. researchgate.netnih.gov These derivatives have been extensively studied against a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netresearchgate.net

The antimicrobial mechanism can be influenced by the various functional groups attached to the isoxazole core. For instance, the introduction of nitro (NO2), cyano (CN), or chloro (Cl) groups has been found to play a crucial role in the antibacterial activity of some oxazole (B20620) derivatives, potentially through mechanisms like enzyme inhibition or disruption of cell walls and membranes. researchgate.net

In terms of antibacterial activity, isoxazole-containing chalcones have shown notable efficacy. One study found that a chalcone (B49325) derivative (Compound 28 ) containing a 2,4,6-trimethoxyphenyl ring was highly potent against bacterial strains with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com Dihydropyrazole derivatives of these chalcones, however, generally demonstrated more remarkable antifungal activity. mdpi.com For example, Compound 46 showed excellent antifungal activity with an IC50 of 2 ± 1 µg/mL. mdpi.com Another study identified tricyclic isoxazole derivatives that inhibit the growth of Cryptococcus neoformans and also target key virulence factors such as urease activity, melanin (B1238610) production, and biofilm formation. acs.org

Table 3: Antimicrobial and Antifungal Activity of Selected Isoxazole Derivatives

| Compound Type | Compound ID | Target Organism(s) | Activity Metric | Value |

|---|---|---|---|---|

| Isoxazole Chalcone | 28 | Bacteria | MIC | 1 µg/mL |

| Isoxazole Chalcone | 28 | Fungi | MIC | 2 µg/mL |

| Dihydropyrazole | 43 | Bacteria | MIC | 4 µg/mL |

| Dihydropyrazole | 45 | Fungi | IC50 | 2 ± 1 µg/mL |

| Dihydropyrazole | 46 | Fungi | IC50 | 2 ± 1 µg/mL |

Data compiled from studies on novel isoxazole ring-containing chalcone and dihydropyrazole derivatives. mdpi.com

Advanced Spectroscopic and Structural Characterization in Mechanistic Studies

X-ray Crystallography for Protein-Ligand Complex Elucidation

X-ray crystallography is a premier technique for visualizing the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govspringernature.comnih.gov This method has been instrumental in understanding how the 3,5-dimethylisoxazole (B1293586) scaffold, a core component of 4-Benzyl-3,5-dimethylisoxazole, engages with biological targets, particularly the bromodomain family of proteins.

The 3,5-dimethylisoxazole moiety has been identified as a novel and effective bioisostere for acetylated lysine (B10760008) (KAc). nih.gov X-ray crystallography studies have confirmed that this group can occupy the KAc-binding pocket within bromodomains. nih.govacs.org The primary interaction involves the isoxazole (B147169) oxygen atom accepting a hydrogen bond from the highly conserved asparagine residue (N140 in BRD4(1)) within the binding site. nih.govacs.org This hydrogen bond mimics the key interaction observed between the carbonyl oxygen of acetylated lysine and the same asparagine residue.

| Compound Class | Protein Target | PDB Code | Resolution (Å) | Key Interactions Involving the 3,5-Dimethylisoxazole Core |

|---|---|---|---|---|

| 3,5-Dimethylisoxazole Derivative | BRD4(1) | 3SVG | 1.90 | H-bond between isoxazole oxygen and N140; water-mediated H-bond between isoxazole nitrogen and Y97. acs.orgacs.org |

| 4-Phenyl-3,5-dimethylisoxazole Derivative | BRD4(1) | 3SVF | 1.98 | The 3,5-dimethylisoxazole acts as a KAc bioisostere, forming a hydrogen bond with the conserved N140 residue. nih.gov |

| 3,5-Dimethylisoxazole Derivative | CREBBP | 3ZUY | 1.60 | H-bond between isoxazole oxygen and N1168; water-mediated H-bond with Y1125. acs.orgnih.gov |

Structure-based optimization studies of 3,5-dimethylisoxazole derivatives have provided insights into achieving high affinity and selectivity for the BET (Bromodomain and Extra-Terminal domain) family of bromodomains. acs.orgnih.gov X-ray crystal structures reveal that modifications to the group at the 4-position of the isoxazole ring significantly influence how the ligand is positioned within the binding pocket. acs.org

For instance, the addition of a phenyl group (as in a 4-phenyl or 4-benzyl derivative) allows for interaction with the hydrophobic WPF shelf, which is a key determinant for affinity in BET bromodomains. acs.org The orientation of the 3,5-dimethylisoxazole ring can be pushed deeper into the KAc-binding pocket by these interactions, enhancing potency. acs.org Selectivity among different bromodomain families can be influenced by subtle differences in the amino acid residues lining the binding pocket. For example, the CREBBP bromodomain contains a leucine (B10760876) residue (L1109) where BRD4 has a tryptophan (W81), providing more space in that region which can be exploited for designing selective ligands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Studies and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution, providing valuable data on binding events, conformational changes, and the dynamics of the complex. mdpi.com For a compound like this compound, NMR techniques such as Chemical Shift Perturbation (CSP), Saturation Transfer Difference (STD), and Water-LOGSY can confirm binding to a target protein and identify the parts of the molecule involved in the interaction.

In a typical CSP experiment, the ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein is monitored upon titration with the ligand. Changes in the chemical shifts of specific amino acid residues in the protein indicate their involvement in the binding event. This allows for the mapping of the ligand-binding site on the protein surface. Conversely, ligand-observed NMR experiments can reveal which protons on the this compound molecule are in close proximity to the protein. The structure of related isoxazole derivatives has been examined in detail using 1H, 13C, and two-dimensional NMR spectroscopy (COSY, HMQC, HMBC) to establish homo- and heteronuclear spin-spin couplings, confirming the molecular structure. nih.gov These established assignments are crucial for interpreting binding studies.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Elucidating Molecular Structures and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint of a compound by probing its vibrational modes. nih.gov These techniques are used to characterize the structure of synthesized isoxazole derivatives and can also offer insights into molecular interactions, such as hydrogen bonding. researchgate.net

For this compound, the FT-IR and FT-Raman spectra would be characterized by specific bands corresponding to the vibrations of the isoxazole ring, the benzyl (B1604629) group, and the methyl groups. Quantum chemical calculations using Density Functional Theory (DFT) are often employed to assign the observed vibrational frequencies to specific normal modes of vibration. semanticscholar.org Upon binding to a protein, shifts in the vibrational frequencies of key functional groups, such as the C=N and N-O stretching modes of the isoxazole ring, can indicate their involvement in interactions within the binding pocket. For example, the formation of a hydrogen bond to the isoxazole oxygen would be expected to perturb the N-O and C=N stretching frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Aromatic C-H (Benzyl) | Stretching | 3100–3000 | Characteristic of the aromatic ring. semanticscholar.org |

| Aliphatic C-H (Methyl, Methylene) | Stretching | 3000–2850 | Asymmetric and symmetric stretching of CH₃ and CH₂ groups. semanticscholar.org |

| Aromatic C=C | Stretching | 1600–1450 | Vibrations of the phenyl ring. |

| Isoxazole Ring | C=N Stretching | ~1650–1590 | Indicates the double bond character within the heterocyclic ring. |

| Isoxazole Ring | Ring Stretching | ~1450–1380 | Coupled vibrations of the entire isoxazole ring structure. |

| Isoxazole Ring | N-O Stretching | ~950–850 | Sensitive to the electronic environment and potential hydrogen bonding. |

Q & A

Basic Research Questions

Q. How is the crystal structure of 4-Benzyl-3,5-dimethylisoxazole determined, and what key structural features are observed?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the primary method for determining its crystal structure. In a typical procedure, crystals are grown via slow evaporation of a solvent (e.g., ethanol/water mixture), and data are collected using a Bruker SMART CCD diffractometer. Absorption corrections are applied using multi-scan methods like SADABS. Structural refinement yields parameters such as R-factor (e.g., 0.045) and wR-factor (e.g., 0.107), confirming high accuracy. Key features include a dihedral angle of 78.65° between the isoxazole and benzyl rings and N–H···N hydrogen bonds forming 1D chains along the [010] direction .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology : A standard synthesis involves condensing 3-benzylpentane-2,4-dione with hydrazine hydrate in ice-cold water. After stirring for 4 hours, the organic layer is extracted with ether, dried, and purified via recrystallization (e.g., ethanol/water) to yield colorless crystals. This method achieves moderate yields (e.g., 65–75%) and is scalable for gram-scale production . Alternative routes may use hydroxylamine derivatives for isoxazole ring formation, but hydrazine-based methods are more efficient for this compound.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Proton NMR reveals signals for methyl groups (δ ~2.2–2.5 ppm), benzyl protons (δ ~7.2–7.8 ppm), and NH protons (δ ~6.1 ppm) .

- IR : Absorptions at ~1710 cm⁻¹ confirm the isoxazole ring’s carbonyl group, while N–H stretches appear near 3300 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (C₁₂H₁₄N₂) and fragmentation patterns .

Advanced Research Questions

Q. How do structural features (e.g., dihedral angles, hydrogen bonding) influence the reactivity of this compound?

- Methodology : The dihedral angle (~78.65°) between the isoxazole and benzyl rings reduces π-orbital overlap, limiting conjugation and stabilizing the molecule against electrophilic attacks. Hydrogen-bonded 1D chains (N–H···N) enhance thermal stability but may hinder solubility in polar solvents. Computational studies (e.g., DFT) can model how these features affect regioselectivity in reactions like nitration or halogenation .

Q. What strategies optimize the functionalization of this compound for enhanced biological activity?

- Methodology :

- Acetylation : Treating with acetic anhydride introduces acetamido groups, improving lipophilicity for membrane penetration .

- Arylazo Modifications : Coupling with diazonium salts (e.g., nitrosobenzene) introduces arylazo groups, which can enhance binding to biological targets like bromodomains .

- Structure-Activity Relationship (SAR) : X-ray crystallography of ligand-target complexes (e.g., BET bromodomains) guides substitutions at the 4-benzyl or 3,5-dimethyl positions to optimize binding affinity (e.g., nM range) .

Q. How can researchers resolve contradictions in reaction outcomes during synthesis or derivatization?

- Methodology :

- Controlled Reflux Conditions : Varying solvent polarity (e.g., DMSO vs. ethanol) and reaction time (e.g., 12–18 hours) can mitigate side reactions like over-acylation or ring-opening .

- Analytical Cross-Validation : Combine HPLC purity checks with SC-XRD to confirm product identity when unexpected byproducts arise .

- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N hydrazine) traces reaction pathways to identify competing mechanisms .

Q. What role does this compound play in epigenetic drug discovery, and how is its activity validated?

- Methodology : As a core structure in BET bromodomain inhibitors (e.g., I-BET151 derivatives), its 3,5-dimethylisoxazole moiety interacts with acetyl-lysine binding pockets. Activity is validated via:

- Fluorescence Polarization Assays : Measures displacement of fluorescent probes (Kd ~200–790 nM) .

- Cellular Efficacy : Testing in cancer cell lines (e.g., leukemia) quantifies apoptosis induction (IC₅₀) and histone acetylation modulation via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.